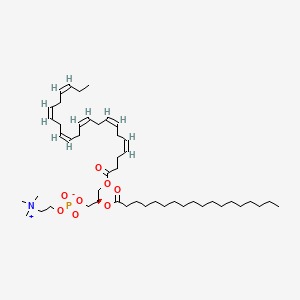

1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine

Beschreibung

1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (abbreviated as PC(18:0/22:6) or GPCho(18:0/22:6)) is a mixed-acyl phosphatidylcholine (PC) with a saturated stearic acid (18:0) esterified at the sn-1 position and the polyunsaturated docosahexaenoic acid (DHA, 22:6ω-3) at the sn-2 position . This asymmetric structure is critical for its role in biological membranes, where it contributes to fluidity, curvature, and signaling. DHA’s six double bonds introduce significant conformational flexibility, making this phospholipid essential in neural tissues, retinal membranes, and lipid rafts .

Eigenschaften

IUPAC Name |

[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,24-25,28,30,34,36,46H,6-7,9,11-13,15,17-19,21,23,26-27,29,31-33,35,37-45H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,30-28-,36-34-/t46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWXJDWBIIDPKS-TZUVPVEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H84NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

834.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

99264-99-0 | |

| Record name | 1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099264990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-STEAROYL-2-DOCOSAHEXANOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPA32HL3CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

The synthesis of 1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine involves the esterification of stearic acid and docosahexaenoic acid with glycerophosphocholine. The reaction typically occurs under mild conditions to prevent the degradation of the polyunsaturated fatty acid chains . Industrial production methods often involve enzymatic processes to ensure high specificity and yield .

Analyse Chemischer Reaktionen

1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and phospholipases for hydrolysis . The major products formed from these reactions are free fatty acids, glycerophosphocholine, and lipid peroxides .

Wissenschaftliche Forschungsanwendungen

1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications:

Wirkmechanismus

1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine exerts its effects primarily through the activation of peroxisome proliferator-activated receptor gamma (PPARγ) . This activation leads to the modulation of the VEGFR2/Ras/ERK pathway, resulting in the suppression of angiogenesis . The compound significantly reduces the proliferation, migration, and tube formation of human umbilical vein endothelial cells .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Comparison with 2-O-Arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine (SAPC)

SAPC (PC(18:0/20:4)) shares the sn-1 stearoyl group but contains arachidonic acid (20:4ω-6) at sn-2. Key differences include:

- Metabolic Fate: Arachidonic acid in SAPC is a precursor for pro-inflammatory eicosanoids (e.g., prostaglandins, leukotrienes) and endocannabinoids like 2-arachidonoylglycerol (2-AG) . In contrast, DHA in PC(18:0/22:6) is metabolized into anti-inflammatory resolvins and neuroprotectins .

- Synthetic Utility : SAPC is synthesized with <3% acyl migration using phospholipase A2 (PLA2), enabling isotopic labeling for NMR studies of membrane dynamics . PC(18:0/22:6) is more challenging to synthesize due to DHA’s oxidation sensitivity .

Comparison with Platelet-Activating Factor (PAF, 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine)

PAF features an sn-1 alkyl ether linkage (e.g., 1-O-hexadecyl) and an acetyl group at sn-2. Unlike PC(18:0/22:6):

- Bioactivity : PAF is a potent inflammatory mediator (active at 10<sup>−10</sup> M) that activates platelets and neutrophils, whereas PC(18:0/22:6) lacks direct pro-inflammatory activity .

- Stability : The acetyl group in PAF is rapidly hydrolyzed by PLA2, whereas DHA in PC(18:0/22:6) is retained longer in membranes .

Comparison with 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC)

SOPC (PC(18:0/18:1)) contains monounsaturated oleic acid (18:1) at sn-2:

- Membrane Properties : DHA’s six double bonds in PC(18:0/22:6) increase membrane fluidity and promote negative curvature more effectively than oleic acid’s single double bond .

- Phase Behavior : SOPC transitions from gel to liquid-crystalline phase at −2°C, while PC(18:0/22:6) remains fluid at physiological temperatures due to DHA’s disorder .

Physical and Chemical Properties

Table 1: Comparative Properties of PC Species

<sup>*</sup>Estimated based on DHA’s fluidizing effect.

Biologische Aktivität

1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine (SDPC) is a phospholipid that plays a significant role in various biological processes due to its unique composition, which includes stearic acid and docosahexaenoic acid (DHA). This article examines the biological activity of SDPC, focusing on its mechanisms of action, effects on cellular processes, and implications in health and disease.

Chemical Structure and Properties

- Molecular Formula : C48H84NO8P

- Molecular Weight : 834.16 g/mol

- CAS Number : 99264-99-0

- Physical State : Liquid at room temperature

The compound is characterized by its two fatty acid chains: stearic acid at the sn-1 position and DHA at the sn-2 position. This unique arrangement contributes to its biological functions, particularly in membrane dynamics and signaling pathways.

Targeting PPARγ

SDPC primarily activates the peroxisome proliferator-activated receptor gamma (PPARγ) , a key regulator of lipid metabolism, glucose homeostasis, and cell differentiation. The activation of PPARγ by SDPC influences various biochemical pathways:

- Lipid Metabolism : Enhances fatty acid oxidation and reduces lipid accumulation.

- Cell Proliferation and Differentiation : Modulates the growth and differentiation of various cell types, including endothelial cells.

- Apoptosis : Induces programmed cell death in certain cancer cell lines.

Biochemical Pathways

The activation of PPARγ leads to downstream effects on gene expression related to:

- Anti-inflammatory responses

- Insulin sensitivity

- Angiogenesis inhibition

In laboratory settings, SDPC has been shown to significantly reduce the proliferation and migration of human umbilical vein endothelial cells (HUVECs), highlighting its potential as an anti-angiogenic agent.

Cellular Effects

SDPC influences several cellular processes:

- Cell Signaling : Modulates pathways involved in cell survival and apoptosis.

- Gene Expression : Alters the transcription of genes involved in lipid metabolism and inflammation.

- Membrane Dynamics : Affects membrane fluidity and organization due to its unique fatty acid composition.

Research Findings

Recent studies have demonstrated various biological activities associated with SDPC:

- Anti-Angiogenesis : Inhibition of tube formation in endothelial cells suggests potential applications in cancer therapy.

- Neuroprotective Effects : DHA-rich phospholipids like SDPC enhance phosphatidylserine (PS) synthesis, which is crucial for neuronal function and survival .

- Metabolic Regulation : SDPC has been implicated in improving insulin sensitivity and regulating lipid profiles in obese models .

Case Study 1: Anti-Cancer Properties

A study investigated the effects of SDPC on breast cancer cell lines. Results indicated that treatment with SDPC led to reduced cell viability and increased apoptosis rates, suggesting its potential as a therapeutic agent against breast cancer .

Case Study 2: Neuroprotective Role

In a clinical trial involving cognitively impaired individuals, supplementation with DHA-rich phospholipids improved memory functions. The study highlighted the role of SDPC in enhancing PS synthesis in neuronal membranes, thereby supporting cognitive health .

Comparative Analysis with Similar Compounds

| Compound Name | Fatty Acid Composition | Biological Activity | Target Receptor |

|---|---|---|---|

| SDPC | 18:0 / 22:6 | Anti-inflammatory, anti-cancer | PPARγ |

| DPPC | 16:0 / 16:0 | Lung surfactant properties | Not applicable |

| DOPC | 18:1 / 18:1 | Membrane fluidity | Not applicable |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.